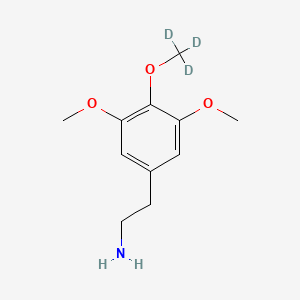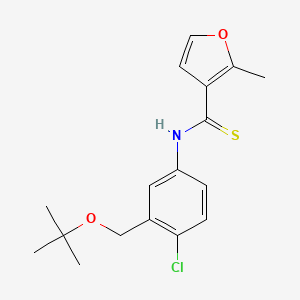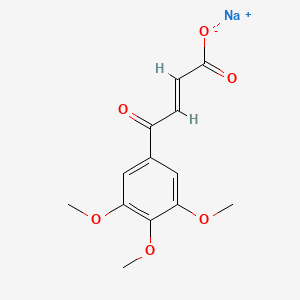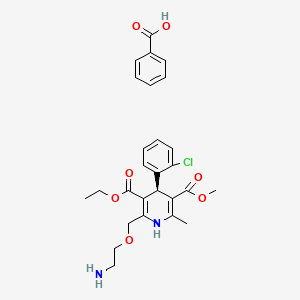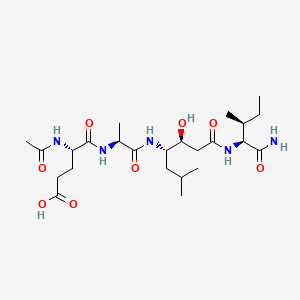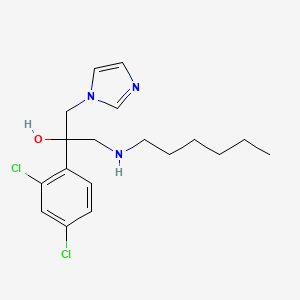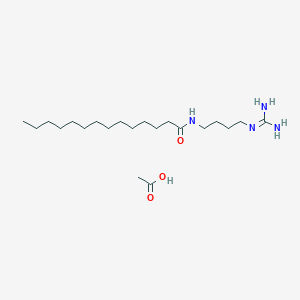
Myristamidobutyl guanidine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristamidobutyl guanidine acetate is a chemical compound with the molecular formula C21H44N4O3. It is known for its applications in various fields, including cosmetics and pharmaceuticals. The compound is characterized by its surfactant properties, making it useful in formulations that require cleansing and conditioning effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myristamidobutyl guanidine acetate typically involves the reaction of myristic acid with butylamine to form myristamidobutylamine. This intermediate is then reacted with guanidine to produce myristamidobutyl guanidine, which is subsequently acetylated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure controls .
Analyse Chemischer Reaktionen
Types of Reactions: Myristamidobutyl guanidine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted guanidine compounds .
Wissenschaftliche Forschungsanwendungen
Myristamidobutyl guanidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical formulations.
Biology: The compound is employed in biological studies for its antimicrobial properties.
Wirkmechanismus
The mechanism of action of myristamidobutyl guanidine acetate involves its interaction with biological membranes. The compound’s surfactant properties allow it to disrupt microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and lipids, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
N-Butylguanidine: Similar in structure but lacks the myristic acid moiety.
Myristamidopropylamine: Contains a similar myristic acid moiety but with a different amine group.
Guanidine Acetate: Lacks the myristic acid and butylamine components.
Uniqueness: Myristamidobutyl guanidine acetate is unique due to its combination of a long-chain fatty acid (myristic acid) with a guanidine group. This structure imparts both surfactant and antimicrobial properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
499222-92-3 |
|---|---|
Molekularformel |
C21H44N4O3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
acetic acid;N-[4-(diaminomethylideneamino)butyl]tetradecanamide |
InChI |
InChI=1S/C19H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21;1-2(3)4/h2-17H2,1H3,(H,22,24)(H4,20,21,23);1H3,(H,3,4) |
InChI-Schlüssel |
QOBMEPXDYYCQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


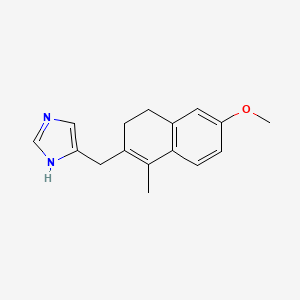

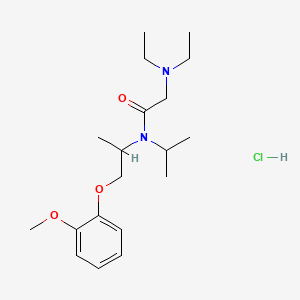
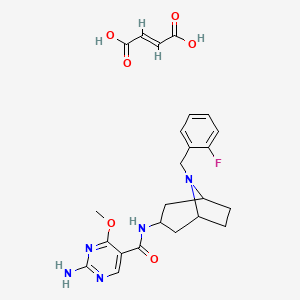
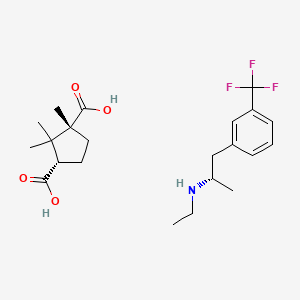
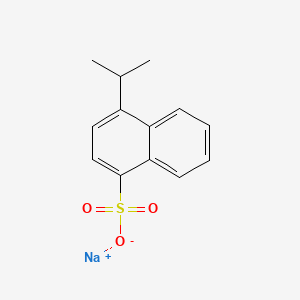
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

